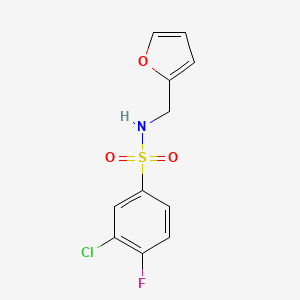![molecular formula C6H11N B2729439 5-Bicyclo[2.1.0]pentanylmethanamine CAS No. 2287280-11-7](/img/structure/B2729439.png)
5-Bicyclo[2.1.0]pentanylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bicyclo[210]pentanylmethanamine is a chemical compound with the molecular formula C6H11N It is a derivative of bicyclo[210]pentane, a saturated cycloalkane known for its unique structure, which consists of a cyclopropane ring fused to a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bicyclo[2.1.0]pentanylmethanamine can be achieved through several methods. One common approach involves the photolysis of 2,3-diazabicyclo hept-2-ene, which leads to the formation of bicyclo[2.1.0]pentane derivatives . Another method includes the pyrolysis of N-Phenyl-2-oxo-3-azabicyclo heptane . Additionally, the addition of methylene to cyclobutene is also a viable synthetic route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials. The process is designed to be efficient and safe, ensuring the product is obtained free of impurities .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bicyclo[2.1.0]pentanylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the strained nature of the bicyclo[2.1.0]pentane ring system, which makes it highly reactive.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-Bicyclo[210]pentanylmethanamine has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe to study the behavior of strained ring systems in biological environmentsAdditionally, in the industry, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bicyclo[2.1.0]pentanylmethanamine involves the scission of the C1–C4 bond of the bicyclo[2.1.0]pentane ring, generating cyclopentane-1,3-diyl intermediates . These intermediates can undergo various transformations, including reclosure or [1,2] hydrogen migration, leading to the formation of different products. The molecular targets and pathways involved in these reactions are primarily related to the strain release and reactivity of the bicyclo[2.1.0]pentane ring system .
Comparación Con Compuestos Similares
Similar Compounds:
- Bicyclo[2.1.0]pentane
- Bicyclo[1.1.1]pentane
- Bicyclo[2.2.1]heptane
Uniqueness: 5-Bicyclo[210]pentanylmethanamine is unique due to its specific structural features and reactivityIts strained ring system makes it highly reactive, allowing for a wide range of chemical transformations that are not easily achievable with other compounds .
Propiedades
IUPAC Name |
5-bicyclo[2.1.0]pentanylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-3-6-4-1-2-5(4)6/h4-6H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCXFYDZEFLBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2729358.png)
![Methyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2729360.png)
![1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2729363.png)

![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide](/img/structure/B2729365.png)



![3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea](/img/structure/B2729370.png)
![N-[2-(benzylamino)ethyl]acetamide](/img/structure/B2729371.png)

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(ethanesulfonyl)benzamide](/img/structure/B2729375.png)
![4-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2729378.png)
